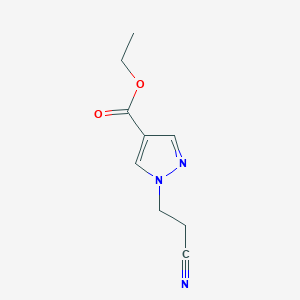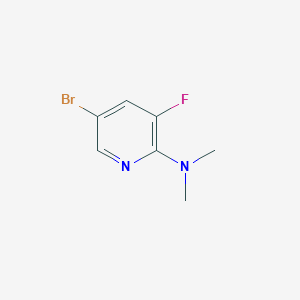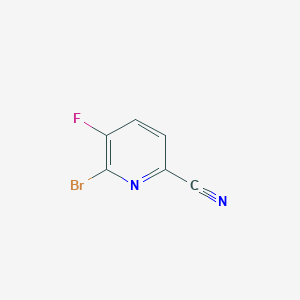
6-Bromo-5-fluoropicolinonitrile
Übersicht
Beschreibung
6-Bromo-5-fluoropicolinonitrile is a chemical compound with the molecular formula C6H2BrFN2 . It is used in research and has been mentioned in various scientific literature .
Synthesis Analysis
The synthesis of compounds similar to 6-Bromo-5-fluoropicolinonitrile, such as 6-bromo-imidazo[4,5-b]pyridine derivatives, has been reported in the literature . The synthesis involves the condensation of 5-Bromo-2,3-diaminopyridine with a suitable aromatic aldehyde in the presence of molecular iodine in water, followed by alkylation reactions using different alkyl dibromide agents .Molecular Structure Analysis
The molecular structure of 6-Bromo-5-fluoropicolinonitrile consists of a picolinonitrile core with bromine and fluorine substituents . The average mass of the molecule is 200.996 Da, and the monoisotopic mass is 199.938538 Da .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Novel Compounds
6-Bromo-5-fluoropicolinonitrile serves as a pivotal intermediate in the synthesis of complex organic molecules. For instance, it has been utilized in the development of novel quinoline derivatives with significant potential in anticancer drug discovery. The compound's unique halogenated structure facilitates diverse chemical transformations, leading to the synthesis of compounds with promising biological activities, including anticancer properties (El-Agrody et al., 2012).
Development of Imaging Agents
In the field of diagnostic imaging, 6-Bromo-5-fluoropicolinonitrile plays a role in the synthesis of radiolabeled compounds for Positron Emission Tomography (PET). These compounds are designed to target specific receptors or biological markers in the body, providing valuable insights into various diseases. For example, it has contributed to the development of high-affinity σ2-receptor ligands, which are of interest due to the receptor's upregulation in proliferating tumor cells, suggesting potential applications in tumor imaging and therapy (Rowland et al., 2006).
Antimicrobial Activity
Research has also explored the antimicrobial potential of compounds derived from 6-Bromo-5-fluoropicolinonitrile. Novel quinoline-pyrazoline-based coumarinyl thiazole derivatives synthesized from this intermediate have exhibited antimicrobial properties. The structural diversity obtained from the halogenated picolinonitrile allows for the exploration of a wide range of biological activities, including potent antimicrobial effects against various strains of bacteria and fungi (Ansari & Khan, 2017).
Contribution to Organic Synthesis Methodology
The compound has also found application in the development of new synthetic methodologies for organic chemistry. For example, it has been used in versatile synthesis approaches for creating 3,5-disubstituted 2-fluoropyridines and 2-pyridones, showcasing its role in facilitating the construction of complex organic frameworks. Such methodologies are crucial for the efficient synthesis of molecules with potential applications in pharmaceuticals, agrochemicals, and materials science (Sutherland & Gallagher, 2003).
Enabling Chemical Transformations
Finally, 6-Bromo-5-fluoropicolinonitrile's incorporation into advanced chemical transformations underscores its importance in organic synthesis. It has been instrumental in the synthesis of 2-amino-9-(4-halostyryl)-4H-pyrano[3,2-h]quinoline derivatives, highlighting its versatility in enabling a variety of chemical reactions that yield pharmacologically relevant structures with antitumor activities (El-Agrody et al., 2012).
Eigenschaften
IUPAC Name |
6-bromo-5-fluoropyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrFN2/c7-6-5(8)2-1-4(3-9)10-6/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTMUISIEIYTKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1C#N)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




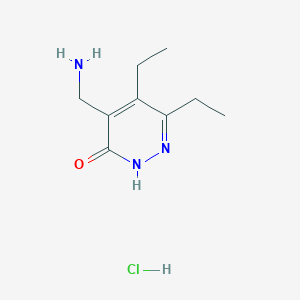
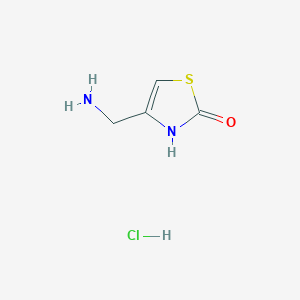



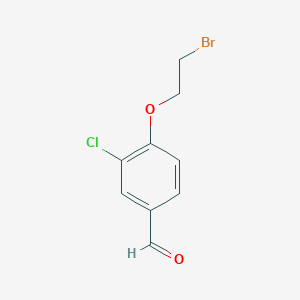
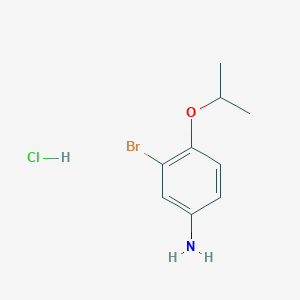
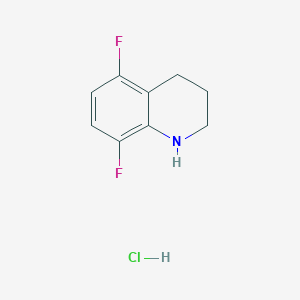
![Ethyl 5-[(chlorosulfonyl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B1378312.png)

![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetic acid hydrochloride](/img/structure/B1378317.png)
